molecular formula C19H25N3O5S B2826783 3,4-dimethoxy-N-(2-morpholino-2-(pyridin-3-yl)ethyl)benzenesulfonamide CAS No. 863558-47-8

3,4-dimethoxy-N-(2-morpholino-2-(pyridin-3-yl)ethyl)benzenesulfonamide

Cat. No.: B2826783
CAS No.: 863558-47-8
M. Wt: 407.49
InChI Key: KOJHNSSTRWDJHJ-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(2-morpholino-2-(pyridin-3-yl)ethyl)benzenesulfonamide is a complex organic compound that features a benzenesulfonamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(2-morpholino-2-(pyridin-3-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes:

    Formation of the benzenesulfonamide core: This can be achieved by sulfonation of a benzene derivative followed by amination.

    Introduction of the dimethoxy groups: Methoxylation reactions are used to introduce methoxy groups at the 3 and 4 positions of the benzene ring.

    Attachment of the morpholino and pyridinyl groups: These groups are introduced through nucleophilic substitution reactions, often involving the use of protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-(2-morpholino-2-(pyridin-3-yl)ethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used.

Major Products

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include primary or secondary amines.

    Substitution: Products include nitro or halogenated derivatives.

Scientific Research Applications

3,4-dimethoxy-N-(2-morpholino-2-(pyridin-3-yl)ethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(2-morpholino-2-(pyridin-3-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3,4-dimethoxybenzenesulfonamide: Lacks the morpholino and pyridinyl groups, making it less complex.

    N-(2-morpholino-2-(pyridin-3-yl)ethyl)benzenesulfonamide: Lacks the methoxy groups, which may affect its reactivity and properties.

Uniqueness

3,4-dimethoxy-N-(2-morpholino-2-(pyridin-3-yl)ethyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3,4-dimethoxy-N-(2-morpholin-4-yl-2-pyridin-3-ylethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O5S/c1-25-18-6-5-16(12-19(18)26-2)28(23,24)21-14-17(15-4-3-7-20-13-15)22-8-10-27-11-9-22/h3-7,12-13,17,21H,8-11,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJHNSSTRWDJHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CN=CC=C2)N3CCOCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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